Doxorubicin(6-maleimidocaproyl)hydrazone
Overview
Description
This compound is designed to improve the therapeutic index of doxorubicin by enhancing its delivery to tumor sites while reducing its systemic toxicity . DOXO-EMCH binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site due to the incorporation of an acid-sensitive hydrazone bond .
Mechanism of Action
Target of Action
The primary target of MC-Doxhzn is circulating serum albumin . The compound is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Mode of Action
MC-Doxhzn utilizes a unique linker that allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells . This novel mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile .
Biochemical Pathways
The biochemical pathways affected by MC-Doxhzn are primarily related to its interaction with albumin and the subsequent release of doxorubicin at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments .
Pharmacokinetics
The pharmacokinetic properties of MC-Doxhzn are characterized by a large area under the curve (AUC), a small volume of distribution, and low clearance compared to doxorubicin . These properties contribute to its enhanced bioavailability and efficacy.
Result of Action
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has been found to be more potent in inducing tumor regressions in tumor types known to be anthracycline-sensitive tumors, such as breast cancer, small cell lung cancer, and sarcoma .
Action Environment
The action of MC-Doxhzn is influenced by the slightly acidic environment often present in tumor tissue . This environment triggers the release of doxorubicin from the prodrug, enhancing its antitumor activity. The compound’s efficacy and stability are thus influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
MC-Doxhzn is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Cellular Effects
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity and immunotoxicity compared to doxorubicin .
Molecular Mechanism
The molecular mechanism of MC-Doxhzn involves the utilization of a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Temporal Effects in Laboratory Settings
Toxicological studies in mice, rats, and dogs have demonstrated a 2- to 5-fold increase in the maximum tolerated dose of MC-Doxhzn, with moderate and reversible myelosuppression observed . MC-Doxhzn has also proven to be significantly less cardiotoxic than doxorubicin in a chronic rat model .
Dosage Effects in Animal Models
In animal models, MC-Doxhzn has shown more potent antitumor efficacy than free doxorubicin based on the optimum T/C (Treated versus Control group, %), whereas body weight changes between two treatment groups were comparable .
Metabolic Pathways
It is known that the prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Transport and Distribution
MC-Doxhzn is transported and distributed within cells and tissues through its rapid binding to circulating serum albumin . This binding allows for the selective release of doxorubicin at the tumor site .
Subcellular Localization
The subcellular localization of MC-Doxhzn is likely to be influenced by its binding to serum albumin and the subsequent cellular uptake of the albumin conjugates by tumor cells . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOXO-EMCH involves the derivatization of doxorubicin at its C-13 keto-position with a thiol-binding spacer molecule, specifically 6-maleimidocaproic acid hydrazide . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the hydrazone bond.
Industrial Production Methods
Industrial production of DOXO-EMCH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under Good Manufacturing Practice (GMP) conditions to meet regulatory standards for clinical use .
Chemical Reactions Analysis
Types of Reactions
DOXO-EMCH undergoes several types of chemical reactions, including:
Conjugation: DOXO-EMCH rapidly binds to the cysteine-34 position of circulating albumin through a thiol-binding reaction.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis of the hydrazone bond occurs in slightly acidic environments, such as those found in tumor tissues or intracellular compartments like lysosomes.
Thiol Groups: The conjugation reaction with albumin involves the thiol group of cysteine-34.
Major Products
The major product formed from the hydrolysis of DOXO-EMCH is doxorubicin, which is released at the tumor site to exert its anticancer effects .
Scientific Research Applications
DOXO-EMCH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study prodrug design and drug delivery systems.
Biology: Investigated for its interactions with serum albumin and its biodistribution in biological systems.
Medicine: Primarily researched for its anticancer properties, showing superior efficacy and reduced toxicity compared to free doxorubicin in various tumor models
Industry: Utilized in the development of targeted drug delivery systems and novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of DOXO-EMCH, widely used as an anticancer agent but associated with significant systemic toxicity.
Liposomal Doxorubicin: A formulation designed to reduce the cardiotoxicity of doxorubicin by encapsulating it in liposomes.
Epirubicin: An anthracycline similar to doxorubicin but with a different stereochemistry, leading to a slightly different toxicity profile.
Uniqueness of DOXO-EMCH
DOXO-EMCH is unique due to its albumin-binding properties and acid-sensitive hydrazone linker, which allow for selective release of doxorubicin at the tumor site. This targeted delivery system enhances the antitumor efficacy of doxorubicin while minimizing its systemic toxicity .
Properties
INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. | |
CAS No. |
151038-96-9 |
Molecular Formula |
C37H42N4O13 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChI Key |
OBMJQRLIQQTJLR-FRTGXRTISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Synonyms |
INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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